
1-(2-(2-Carboxyethoxy)ethyl)-2-nonyl-2-imidazoline acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2-Carboxyethoxy)ethyl)-2-nonyl-2-imidazoline acrylate is a complex organic compound that belongs to the class of imidazolines This compound is characterized by the presence of an imidazoline ring, a nonyl group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Carboxyethoxy)ethyl)-2-nonyl-2-imidazoline acrylate typically involves the following steps:
Formation of Imidazoline Ring: The initial step involves the reaction of a suitable amine with a carboxylic acid derivative to form the imidazoline ring. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Introduction of Nonyl Group: The nonyl group is introduced through an alkylation reaction, where a nonyl halide reacts with the imidazoline intermediate.
Attachment of Acrylate Moiety: The final step involves the esterification of the imidazoline derivative with acrylic acid or its derivatives under suitable conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Carboxyethoxy)ethyl)-2-nonyl-2-imidazoline acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Catalysts like palladium on carbon, and reagents such as halides or organometallic compounds, are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(2-Carboxyethoxy)ethyl)-2-nonyl-2-imidazoline acrylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-Carboxyethoxy)ethyl)-2-nonyl-2-imidazoline acrylate involves its interaction with specific molecular targets and pathways. The imidazoline ring can interact with biological receptors, while the acrylate moiety can undergo polymerization reactions. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2-Carboxyethoxy)ethyl)-1-(2-carboxyethyl)-4,5-dihydro-2-norcoco alkyl imidazolium hydroxides disodium salts
- 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid
Uniqueness
1-(2-(2-Carboxyethoxy)ethyl)-2-nonyl-2-imidazoline acrylate stands out due to its unique combination of an imidazoline ring, nonyl group, and acrylate moiety
Properties
CAS No. |
72089-04-4 |
|---|---|
Molecular Formula |
C20H36N2O5 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-[2-(2-nonyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid;prop-2-enoic acid |
InChI |
InChI=1S/C17H32N2O3.C3H4O2/c1-2-3-4-5-6-7-8-9-16-18-11-12-19(16)13-15-22-14-10-17(20)21;1-2-3(4)5/h2-15H2,1H3,(H,20,21);2H,1H2,(H,4,5) |
InChI Key |
IBSNAOSEVGEYRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=NCCN1CCOCCC(=O)O.C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
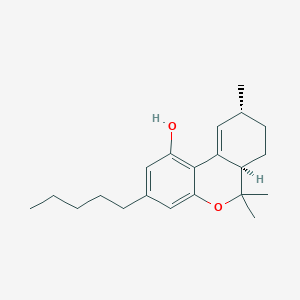

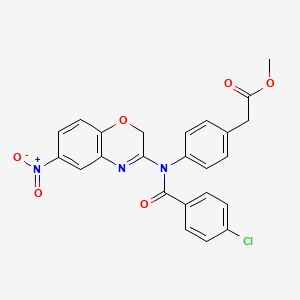
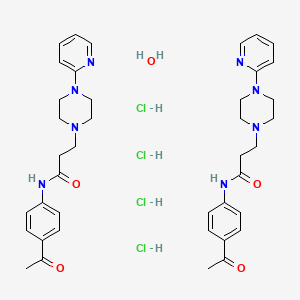
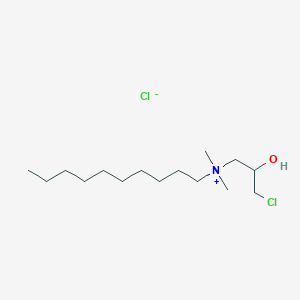
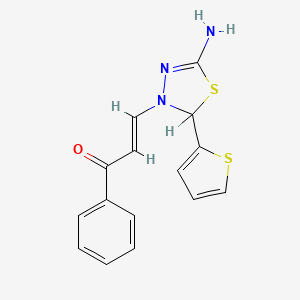
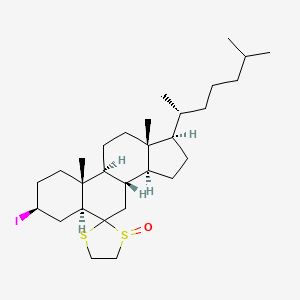
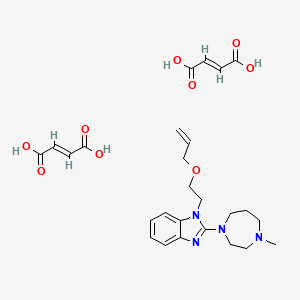
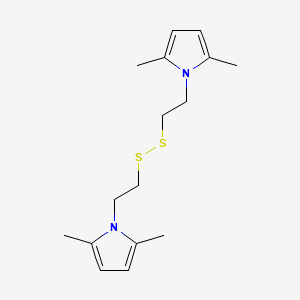


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)
